

Spectroscopic Analysis of Myristoleyl Oleate: A Technical Guide

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Compound of Interest

Compound Name: Myristoleyl oleate

Cat. No.: B15601129

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Introduction

Myristoleyl oleate ((9Z)-Octadec-9-enoic acid, tetradecyl ester) is a wax ester, a class of lipids composed of a long-chain fatty acid linked to a long-chain fatty alcohol. With the molecular formula $C_{32}H_{62}O_2$, it is found in various natural sources.[1][2] The precise characterization of such molecules is critical in fields ranging from biochemistry and food science to drug development and cosmetics, where its properties as an emollient and lubricant are valued. This guide provides an in-depth overview of the two primary spectroscopic techniques for its analysis: Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Molecular Structure

Myristoleyl oleate is formed from the esterification of myristoleyl alcohol (a 14-carbon fatty alcohol) and oleic acid (an 18-carbon unsaturated fatty acid). Understanding this structure is fundamental to interpreting the spectral data obtained from NMR and GC-MS.

- IUPAC Name: tetradecyl (9Z)-octadec-9-enoate[1]
- Molecular Formula: $C_{32}H_{62}O_2$ [1]
- Molecular Weight: 478.8 g/mol [1]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For wax esters like **myristoleyl oleate**, it provides information on purity, identity, and molecular weight.

Experimental Protocol

A robust GC-MS analysis involves careful sample preparation and precise instrument configuration. The following protocol is a general guideline adaptable for the analysis of wax esters.

- Sample Preparation:
 - Accurately weigh approximately 1-5 mg of the **myristoleyl oleate** sample.
 - Dissolve the sample in 1 mL of a suitable organic solvent such as hexane or chloroform in a 2 mL vial.[3]
 - For quantitative analysis, a known amount of an internal standard (e.g., a deuterated fatty acid or an odd-chain fatty acid ester not present in the sample) should be added.[3][4]
 - Vortex the sample to ensure complete dissolution.
- Instrumentation and Conditions:
 - Gas Chromatograph: An Agilent 5975C GC/MS system or equivalent.[4]
 - Column: A non-polar capillary column, such as an Agilent HP-5MS (30 m × 0.25 mm × 0.25 µm), is suitable for separating long-chain esters.[5]
 - Injection: 1 µL of the sample is injected into the GC inlet.
 - Inlet Temperature: 250-280°C.
 - Injection Mode: Splitless or split (e.g., 1:50 split ratio).[6]

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]
- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 2 minutes.
 - Ramp: Increase to 280°C at a rate of 10°C/min.
 - Final hold: Hold at 280°C for 15-20 minutes to ensure elution of the high-boiling point ester.[6][7]
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230-250°C.[6]
 - Scan Range: m/z 40-600.



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Fig 1. General experimental workflow for GC-MS analysis of **Myristoleyl oleate**.

Data Interpretation

The GC analysis will yield a chromatogram, with **myristoleyl oleate** appearing as a single major peak. The mass spectrometer provides a fragmentation pattern for this peak, which is key to confirming its identity. The molecular ion $[M]^+$ at m/z 478.8 is often weak or absent in the EI spectra of long-chain wax esters.[8] However, characteristic fragment ions are highly diagnostic.

m/z Value	Ion Fragment Description
282	$[C_{18}H_{34}O_2]^+$ - Represents the oleic acid moiety.
264	$[C_{18}H_{32}O]^+$ - McLafferty rearrangement ion from the oleoyl portion ($[M-H_2O]$).
196	$[C_{14}H_{28}]^+$ - Represents the myristoleyl (tetradecyl) alkyl chain.
55, 57	Alkyl chain fragments ($C_4H_7^+$, $C_4H_9^+$), typically base peaks. [1]

Table 1. Expected key fragment ions in the EI mass spectrum of **Myristoleyl oleate**.

The fragmentation pattern, particularly the presence of ions corresponding to the fatty acid and fatty alcohol components, allows for unambiguous structural confirmation.[\[8\]](#)

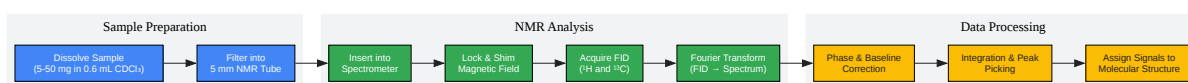
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both 1H (proton) and ^{13}C (carbon-13) NMR provide detailed information about the chemical environment of each atom in **myristoleyl oleate**.

Experimental Protocol

- Sample Preparation:
 - For 1H NMR, dissolve 5-25 mg of **myristoleyl oleate** in approximately 0.6-0.7 mL of a deuterated solvent.[\[9\]](#)[\[10\]](#)
 - For ^{13}C NMR, a more concentrated sample of 50-100 mg is recommended.[\[10\]](#)[\[11\]](#)
 - Deuterated chloroform ($CDCl_3$) is an excellent solvent choice.
 - The sample solution should be filtered into a 5 mm NMR tube to remove any particulate matter.[\[9\]](#)

- A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm), though modern spectrometers often reference the residual solvent signal.
- Instrumentation and Data Acquisition:
 - Spectrometer: A 400 MHz or higher field NMR spectrometer.
 - ^1H NMR: Acquire 8-16 scans with a relaxation delay of 1-2 seconds.
 - ^{13}C NMR: Acquire several hundred to a few thousand scans with a longer relaxation delay (e.g., 2-5 seconds) to ensure proper quantification of all carbon signals.



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Fig 2. General experimental workflow for NMR analysis of **Myristoleyl oleate**.

^1H NMR Data Interpretation

The ^1H NMR spectrum provides a map of the different types of protons in the molecule. The key signals for **myristoleyl oleate** are summarized below.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~5.34	Triplet (t)	2H	Olefinic protons (-CH=CH-) of the oleoyl chain. [12]
~4.05	Triplet (t)	2H	Methylene protons alpha to the ester oxygen (-O-CH ₂ -).
~2.28	Triplet (t)	2H	Methylene protons alpha to the carbonyl group (-CH ₂ -C=O).
~2.01	Multiplet (m)	4H	Allylic protons (-CH ₂ -CH=CH-CH ₂ -). [12]
~1.62	Multiplet (m)	2H	Methylene protons beta to the ester oxygen (-O-CH ₂ -CH ₂ -).
~1.25	Broad singlet	~44H	Bulk methylene protons of both alkyl chains (-(CH ₂) _n -). [13]
~0.88	Triplet (t)	6H	Terminal methyl protons (-CH ₃) of both chains.

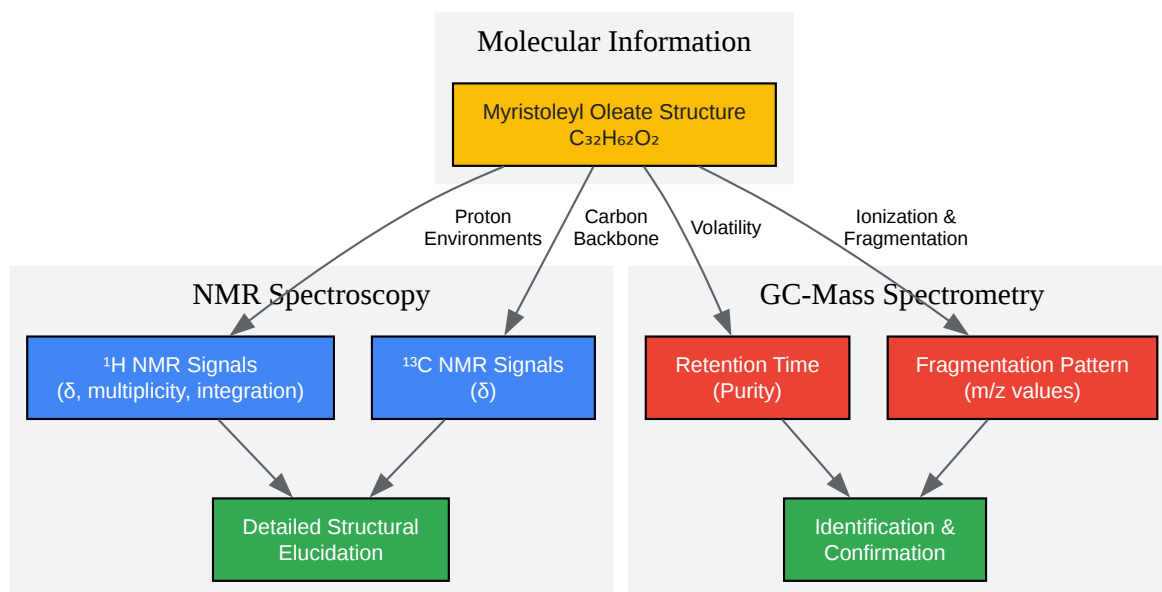
Table 2. Expected ¹H NMR chemical shifts for **Myristoleyl oleate** in CDCl₃.

¹³C NMR Data Interpretation

The ¹³C NMR spectrum distinguishes each unique carbon atom in the structure, providing complementary information to the ¹H spectrum.

Chemical Shift (δ , ppm)	Assignment
~173.9	Carbonyl carbon (-C=O) of the ester.
~130.0, ~129.7	Olefinic carbons (-CH=CH-) of the oleoyl chain. [11]
~64.4	Methylene carbon alpha to the ester oxygen (-O-CH ₂ -).
~34.4	Methylene carbon alpha to the carbonyl group (-CH ₂ -C=O).
~31.9 - ~22.7	Bulk methylene carbons of both alkyl chains (-CH ₂) _n -. [11]
~14.1	Terminal methyl carbons (-CH ₃) of both chains.

Table 3. Expected ¹³C NMR chemical shifts for **Myristoleyl oleate** in CDCl₃.



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